molecular formula C17H28N2O B13881188 N-[3-(dibutylamino)-4-methylphenyl]acetamide

N-[3-(dibutylamino)-4-methylphenyl]acetamide

Cat. No.: B13881188
M. Wt: 276.4 g/mol
InChI Key: BSROWXHGGGEFHK-UHFFFAOYSA-N
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Description

N-[3-(dibutylamino)-4-methylphenyl]acetamide is an organic compound with the molecular formula C16H26N2O It is characterized by the presence of a dibutylamino group attached to a methylphenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibutylamino)-4-methylphenyl]acetamide typically involves the reaction of 3-(dibutylamino)-4-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-(dibutylamino)-4-methylphenylamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.

    Procedure: The amine is added to acetic anhydride, and the mixture is stirred for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibutylamino)-4-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[3-(dibutylamino)-4-methylphenyl]acetic acid.

    Reduction: Formation of N-[3-(dibutylamino)-4-methylphenyl]ethylamine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(dibutylamino)-4-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dibutylamino)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been studied as a potential inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound may exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dibutylamino)phenyl]acetamide
  • N-[3-(dibutylamino)-4-chlorophenyl]acetamide
  • N-[3-(dibutylamino)-4-ethylphenyl]acetamide

Uniqueness

N-[3-(dibutylamino)-4-methylphenyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-[3-(dibutylamino)-4-methylphenyl]acetamide

InChI

InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17-13-16(18-15(4)20)10-9-14(17)3/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20)

InChI Key

BSROWXHGGGEFHK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=C(C=CC(=C1)NC(=O)C)C

Origin of Product

United States

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